Cholesterol Lauryl Carbonate

Overview

Description

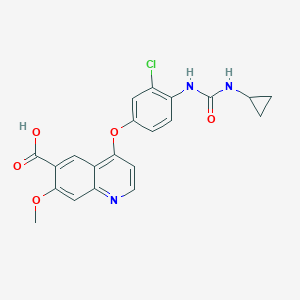

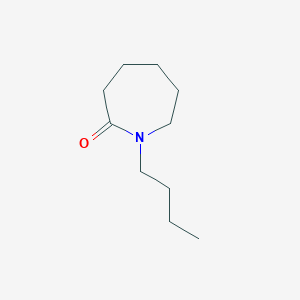

Cholesterol lauryl carbonate is not directly mentioned in the provided papers; however, we can infer its characteristics based on the studies of cholesterol and lauric acid. Cholesterol is a fundamental component of mammalian cell membranes, influencing their fluidity and phase behavior . Lauric acid, a medium-chain fatty acid found in coconut oil, has been shown to have cholesterol-lowering properties . The combination of cholesterol with a lauryl (dodecyl) group would likely result in a compound that could interact with lipid bilayers and potentially affect membrane properties.

Synthesis Analysis

While the synthesis of this compound is not explicitly described, we can draw parallels from the synthesis of related compounds. For instance, cholesterol-functionalized polymers have been synthesized through the alkylation of cholesterol's hydroxyl group, followed by further chemical modifications . Similarly, this compound could be synthesized by esterifying the hydroxyl group of cholesterol with lauric acid or its derivatives.

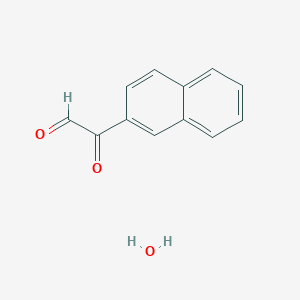

Molecular Structure Analysis

The molecular structure of cholesterol is characterized by a hydrophilic hydroxyl group and a hydrophobic sterol backbone . This amphiphilic nature allows cholesterol to interact with phospholipids in cell membranes. The addition of a lauryl group would enhance the hydrophobic character of the molecule, potentially altering its interaction with lipid bilayers.

Chemical Reactions Analysis

Cholesterol can undergo various chemical reactions, including esterification, oxidation, and polymerization . This compound would be expected to participate in similar reactions, with the lauryl ester group influencing its reactivity and the types of products formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of cholesterol and its derivatives are influenced by their amphiphilic nature. Cholesterol is known to modulate the hydration properties of lipid membranes, affecting water concentration and dynamics . It also plays a role in the formation of ordered domains within membranes, known as lipid rafts . The introduction of a lauryl group would likely affect these properties, potentially altering the membrane's phase behavior and dynamics.

Scientific Research Applications

1. Skin Care and Cosmetics

Cholesterol Lauryl Carbonate (CLC) is utilized in skincare products due to its emollient properties. In a study conducted by Stettler et al. (2021), dexpanthenol-containing emollients, which may include compounds like CLC, were found to significantly increase skin hydration and elasticity. These emollients showed good performance in adults with dry skin, supporting their use in skincare formulations.

2. Pharmaceutical Delivery Systems

CLC has potential applications in the development of pharmaceutical delivery systems. For instance, Jurak et al. (2018) studied the interactions of lauryl gallate with phospholipid membranes, which could be relevant for CLC in similar contexts. The study highlighted how such compounds can modulate membrane properties, crucial for drug delivery applications.

3. Nanotechnology

In nanotechnology, compounds like CLC are explored for their role in nano-liposomes. Khodayar et al. (2018) investigated nano-liposomal encapsulation, which could be relevant for CLC due to its similar lipid structure. The study focused on optimizing nano-liposomes for drug delivery, indicating a potential area where CLC could be applied.

4. Dermatology

In dermatology, CLC can be significant due to its interaction with skin lipids. Jungersted et al. (2011) explored the effects of various compounds on skin lipids and barrier parameters, highlighting the importance of understanding how compounds like CLC interact with skin.

Safety and Hazards

Mechanism of Action

Target of Action

Cholesterol Lauryl Carbonate (CLC) is a derivative of cholesterol, a lipid molecule that is an essential component of cell membranes and a precursor for steroid hormones . The primary targets of CLC are likely to be similar to those of cholesterol, which include the enzymes involved in cholesterol metabolism and transport . .

Mode of Action

Cholesterol interacts with various enzymes and proteins involved in its biosynthesis, metabolism, and transport

Biochemical Pathways

Cholesterol plays a critical role in multiple cellular functions, including regulating the physical properties of the plasma membrane and serving as a signaling and precursor molecule in biochemical pathways . The biosynthesis of cholesterol involves several steps, starting with the transport of acetyl-CoA from within the mitochondria to the cytosol. The rate-limiting step in cholesterol synthesis occurs at the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, HMGR, catalyzed step . Given the structural similarity of CLC to cholesterol, it’s likely that CLC may also be involved in similar biochemical pathways.

Pharmacokinetics

For instance, cholesterol is synthesized by most cells, with the liver and intestines being the major sites of production . It’s transported through the circulation in lipoprotein particles

Result of Action

For instance, cholesterol is critical for central nervous system function, and changes to the cholesterol balance in neural cells is a common feature of many neurodegenerative disorders

Action Environment

The action of CLC may be influenced by various environmental factors. For instance, the action of cholesterol is known to be influenced by environmental toxicants . Given the structural similarity of CLC to cholesterol, it’s plausible that CLC’s action, efficacy, and stability may also be influenced by similar environmental factors.

properties

IUPAC Name |

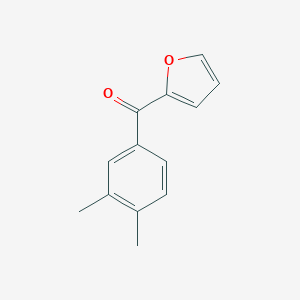

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H70O3/c1-7-8-9-10-11-12-13-14-15-16-28-42-38(41)43-33-24-26-39(5)32(29-33)20-21-34-36-23-22-35(31(4)19-17-18-30(2)3)40(36,6)27-25-37(34)39/h20,30-31,33-37H,7-19,21-29H2,1-6H3/t31-,33+,34+,35-,36+,37+,39+,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYYPLNVJTUARH-HLOANKIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H70O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

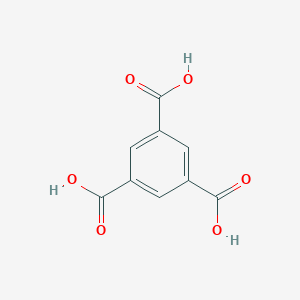

CAS RN |

15455-85-3 | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-(dodecyl carbonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15455-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(dodecyl carbonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)

![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide](/img/structure/B108466.png)